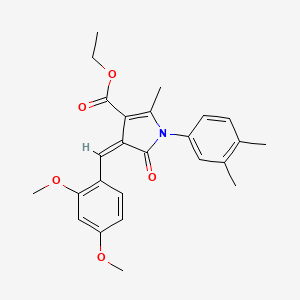
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, also known as DNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. DNQX is widely used in scientific research to investigate the ionotropic glutamate receptors, which are involved in various physiological and pathological processes in the central nervous system.
Mecanismo De Acción
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide binds to the AMPA receptor at a site that is distinct from the glutamate binding site. This binding site is located in the transmembrane domain of the receptor, and its binding results in the closure of the ion channel pore. This closure prevents the influx of cations, such as sodium and calcium, which are necessary for the depolarization of the postsynaptic membrane and the generation of action potentials. By blocking the AMPA receptor, 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide can reduce the excitability of the neurons and modulate the synaptic plasticity.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It can inhibit the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide can also reduce the excitability of the neurons and modulate the synaptic plasticity, which are important for the development and function of the nervous system. In addition, 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide can protect the neurons from excitotoxicity, which is a pathological process that occurs in various neurological disorders, such as stroke, epilepsy, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for the specific investigation of the AMPA receptor function. 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide is also stable and easy to handle, which makes it suitable for various experimental protocols. However, 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide has some limitations for lab experiments. It can have off-target effects on other ionotropic glutamate receptors, such as kainate and NMDA receptors, which can complicate the interpretation of the results. 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide can also have different effects on different types of neurons and synapses, which can affect the generalizability of the findings.
Direcciones Futuras
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide has a wide range of potential future directions in scientific research. One direction is to investigate the role of the AMPA receptor in various neurological disorders, such as stroke, epilepsy, and neurodegenerative diseases. Another direction is to develop new compounds that can selectively target the AMPA receptor and have improved pharmacokinetic properties. A third direction is to explore the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide and related compounds, such as neuroprotection and cognitive enhancement. Overall, 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide has a promising future in scientific research, and its potential applications are still being explored.
Métodos De Síntesis
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide can be synthesized by reacting 2-nitrobenzaldehyde with 3,4-dimethoxyaniline to form the intermediate product, 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)acetamide. This intermediate product is then reacted with phthalic anhydride and zinc chloride to form 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide is widely used in scientific research to investigate the ionotropic glutamate receptors, which are involved in various physiological and pathological processes in the central nervous system. 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide is a non-competitive antagonist of the AMPA receptors, which are one of the major types of ionotropic glutamate receptors. By blocking the AMPA receptors, 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide can inhibit the excitatory synaptic transmission and modulate the synaptic plasticity, which are important for learning and memory.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-31-22-12-11-15(13-23(22)32-2)20-14-17(16-7-3-4-8-18(16)25-20)24(28)26-19-9-5-6-10-21(19)27(29)30/h3-14H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBZDUVFDLTSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5027784.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5027790.png)




![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5027814.png)
![3-chloro-6-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5027823.png)
![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5027852.png)
![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027857.png)
![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5027864.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5027870.png)